molecular formula C11H20O3 B2504175 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS No. 1218052-49-3

2-[(3-Methylcyclohexyl)oxy]butanoic acid

Cat. No. B2504175
M. Wt: 200.278
InChI Key: TWBGRXXJTOHCNT-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a compound that can be inferred to have a cyclohexyl group with a methyl substituent and a butanoic acid moiety linked through an ether bond. While the specific studies provided do not directly describe this compound, they do involve similar structures and reactions that can be related to the synthesis and properties of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Synthesis Analysis

The synthesis of compounds related to 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves multi-step reactions. For instance, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid includes a series of reactions such as condensation, Diels-Alder cycloaddition, and reduction . Similarly, the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would likely involve initial formation of a cyclohexyl-containing precursor, followed by functional group transformations to introduce the butanoic acid and ether functionalities.

Molecular Structure Analysis

The molecular structure of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would consist of a cyclohexyl ring with a methyl group at the 3-position, an ether linkage, and a butanoic acid chain. The cyclohexyl ring can adopt various conformations, and the presence of the methyl group may influence its preferred conformation due to steric interactions.

Chemical Reactions Analysis

The chemical reactions involving cyclohexyl-related compounds can be complex. For example, the formic acid rearrangement of 2-cyclohexyl-3-butyn-2-ol leads to a mixture of rearrangement products including ketones and aldehydes . This indicates that cyclohexyl-containing compounds can undergo rearrangement reactions under acidic conditions. Additionally, Michael-Wittig reactions involving cyclohexene derivatives can yield highly functionalized diastereomeric products . These reactions could be relevant to the functionalization of the cyclohexyl moiety in 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Methylcyclohexyl)oxy]butanoic acid would be influenced by its functional groups. The oxidation of 2-methylcyclohexanone, a related ketone, by dioxygen in the presence of vanadium-containing heteropolyanions results in the formation of 6-oxoheptanoic acid . This suggests that the cyclohexyl moiety in 2-[(3-Methylcyclohexyl)oxy]butanoic acid could be susceptible to oxidation reactions, potentially affecting its physical properties such as solubility and boiling point. The presence of the butanoic acid group would contribute to the compound's acidity and potential for forming salts and esters.

Scientific Research Applications

Heterocyclic Compounds and Pharmacology

Heterocyclic compounds, including those with structural motifs similar to 2-[(3-Methylcyclohexyl)oxy]butanoic acid, play a crucial role in medicinal chemistry. For instance, the review by Ghosh et al. (2015) highlights the significance of 2-oxo-3-cyanopyridine derivatives, underscoring their diverse biological activities such as anticancer, antibacterial, antifungal, and sedative properties, among others. These compounds serve as reactive intermediates in various organic syntheses, suggesting that structurally related compounds might also possess significant pharmacological potential (Ghosh et al., 2015).

Environmental Fate and Aquatic Effects

The environmental behavior and impact of related compounds, such as phenoxy herbicides, offer insight into how 2-[(3-Methylcyclohexyl)oxy]butanoic acid might interact with ecosystems. Werner et al. (2012) compiled extensive data on soil-water distribution coefficients for various phenoxy herbicides, indicating that soil organic matter and iron oxides are significant sorbents for these herbicides. This information could be relevant for understanding the environmental distribution and potential impact of similar compounds (Werner et al., 2012).

Chemical Kinetics and Combustion

Research on biodiesel combustion and the chemical kinetic modeling of its components, such as those by Lai et al. (2011), could offer parallels to the combustion properties of 2-[(3-Methylcyclohexyl)oxy]butanoic acid if it shares similar functional groups or structural characteristics. Understanding the combustion characteristics of biodiesel components helps in the development of cleaner combustion technologies, which might also apply to related compounds (Lai et al., 2011).

Biomass-Derived Chemicals in Drug Synthesis

Levulinic acid, a key biomass-derived chemical, is utilized in synthesizing a variety of value-added chemicals and drugs, demonstrating the potential of biomass-derived compounds in medicinal chemistry. Zhang et al. (2021) discuss levulinic acid's role in drug synthesis, highlighting its cost-effective and cleaner reaction processes. Given the biomass origin and functional versatility of levulinic acid, 2-[(3-Methylcyclohexyl)oxy]butanoic acid, if derived or derivable from biomass, could similarly contribute to sustainable drug synthesis (Zhang et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-methylcyclohexyl)oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBGRXXJTOHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylcyclohexyl)oxy]butanoic acid

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